molecular formula C22H29N5O3 B1681199 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900874-91-1

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B1681199
M. Wt: 411.5 g/mol
InChI Key: RITGMCAEZVMEQO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Crystal Structure

One aspect of the research focuses on the synthesis and characterization of unsymmetrical tetrazine derivatives, which are structurally related to the query compound. These compounds have been synthesized from specific precursors and their structures were confirmed via single-crystal X-ray diffraction methods. The studies reveal insights into the bond lengths, angles, and stabilization mechanisms through intermolecular interactions (Xu et al., 2012).

Anticancer Activity

Research into novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized through a microwave-assisted, solvent-free method showed these compounds can inhibit the growth of A549 and H322 lung cancer cells in a dosage-dependent manner. This highlights the potential therapeutic applications of compounds structurally related to the query compound in cancer treatment (Zheng et al., 2011).

Antimicrobial Applications

Another study synthesized novel derivatives combining pyrazole, pyrimidine, and morpholine analogues, which were evaluated for their antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups significantly enhanced the antimicrobial activity of these compounds, indicating the importance of structural features for biological activity (Desai et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, potential for causing an allergic reaction, environmental impact, etc.


Future Directions

This involves speculating on potential future research directions. For example, if the compound has shown promise as a drug, future research might involve testing it in clinical trials.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-known compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITGMCAEZVMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
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3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
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3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
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3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

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